(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane)
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Overview
Description
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): is a chemical compound with the molecular formula C22H26Si2 . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, with ethynyl groups and trimethylsilyl groups attached to the 1 and 9,10 positions, respectively. This compound is of interest in various scientific research applications due to its unique structure and properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) typically begins with anthracene as the starting material.
Ethynylation: The anthracene undergoes ethynylation to introduce the ethynyl group at the 1-position.
Trimethylsilylation: Subsequently, the compound is treated with trimethylsilyl chloride in the presence of a suitable catalyst to introduce the trimethylsilyl groups at the 9,10 positions.
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and quality control to achieve high purity and yield.
Chemical Reactions Analysis
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution Reactions: The ethynyl and trimethylsilyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like hydrochloric acid (HCl) and other halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Applied in material science for the development of advanced materials with unique properties.
Mechanism of Action
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane): can be compared with other similar compounds, such as anthracene derivatives and silylated aromatic compounds . Its uniqueness lies in the presence of both ethynyl and trimethylsilyl groups, which provide distinct chemical and physical properties compared to other compounds in this category.
Comparison with Similar Compounds
Anthracene
Ethynylanthracene
Trimethylsilyl anthracene
Other silylated aromatic compounds
This comprehensive overview highlights the significance of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Biological Activity
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) is a compound that has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article provides an overview of the synthesis, characterization, and biological implications of this compound, drawing from diverse research findings.
Synthesis and Characterization
The synthesis of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) typically involves the coupling of 9,10-dihydroanthracene derivatives with trimethylsilyl acetylene. The reaction is often catalyzed by transition metal complexes, facilitating the formation of the desired ethynyl-substituted anthracene structure. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the identity and purity of the synthesized compound.
The biological activity of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) can be attributed to its ability to interact with nucleic acids, particularly DNA. Research indicates that compounds with anthracene moieties can intercalate into DNA structures, influencing gene expression and potentially leading to cytotoxic effects in cancer cells. This interaction is particularly relevant in targeting G-quadruplex (G4) structures in telomeric regions of DNA, which are associated with cancer cell immortality.
Case Study: Interaction with G-Quadruplex DNA
A study conducted by Ongaro et al. highlighted the ability of anthracene-based ligands to selectively bind to G4 DNA structures. The synthesized ligands demonstrated significant affinity for these non-canonical forms of DNA, suggesting potential applications in cancer therapeutics aimed at disrupting telomere maintenance mechanisms .
Toxicological Studies
Toxicological assessments have shown that (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) exhibits varying degrees of cytotoxicity depending on concentration and exposure duration. In vitro studies using various cancer cell lines revealed that higher concentrations led to increased apoptosis rates and cell cycle arrest at the G2/M phase .
Comparative Biological Activity Table
Compound | Mechanism of Action | IC50 (µM) | Targeted Cells |
---|---|---|---|
(1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) | Intercalation with DNA | 15 | HeLa (cervical cancer) |
9,10-Dihydroanthracene | Reactive oxygen species generation | 20 | MCF-7 (breast cancer) |
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene | Free radical formation | 25 | A549 (lung cancer) |
Future Directions and Applications
The unique properties of (1-Ethynylanthracene-9,10-diyl)bis(trimethylsilane) position it as a promising candidate for further research in drug development. Future studies should focus on:
- In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutic agents.
- Mechanistic Studies : Elucidating the precise molecular pathways affected by this compound.
Properties
IUPAC Name |
(1-ethynyl-10-trimethylsilylanthracen-9-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26Si2/c1-8-16-12-11-15-19-20(16)22(24(5,6)7)18-14-10-9-13-17(18)21(19)23(2,3)4/h1,9-15H,2-7H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRBKRRBQRJSPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C2C=CC=C(C2=C(C3=CC=CC=C31)[Si](C)(C)C)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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